molecular formula C15H20FNO B6969969 1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol

1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol

Cat. No.: B6969969
M. Wt: 249.32 g/mol
InChI Key: ZWSSZVHVIWXVFL-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol is a chemical compound that belongs to the class of propanolamines It is characterized by the presence of a fluorophenyl group, a propan-2-ylamino group, and a hex-5-yn-2-ol moiety

Preparation Methods

The synthesis of 1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.

    Amination Reaction: The fluorophenyl intermediate is then subjected to an amination reaction with propan-2-ylamine to form the propan-2-ylamino derivative.

    Alkyne Addition: The final step involves the addition of a hex-5-yn-2-ol moiety to the propan-2-ylamino derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The pathways involved may include the inhibition of cyclic AMP production and the regulation of ion channel activity.

Comparison with Similar Compounds

1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol can be compared with other similar compounds, such as:

    Propranolol: A well-known beta-adrenergic antagonist used in the treatment of hypertension and anxiety. Both compounds share structural similarities but differ in their specific functional groups and pharmacological profiles.

    2-(4-Fluorophenyl)propan-2-amine: Another compound with a fluorophenyl group, used in various chemical and pharmaceutical applications. The presence of different substituents and functional groups distinguishes their chemical behavior and applications.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-3-4-8-14(18)11-17-12(2)10-13-7-5-6-9-15(13)16/h1,5-7,9,12,14,17-18H,4,8,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSZVHVIWXVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NCC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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